3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine
CAS No.: 937612-31-2
Cat. No.: VC21119092
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937612-31-2 |
|---|---|
| Molecular Formula | C11H12F3NO |
| Molecular Weight | 231.21 g/mol |
| IUPAC Name | 3-[[2-(trifluoromethoxy)phenyl]methyl]azetidine |
| Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2 |
| Standard InChI Key | NEDWFNVNEMWMIM-UHFFFAOYSA-N |
| SMILES | C1C(CN1)CC2=CC=CC=C2OC(F)(F)F |
| Canonical SMILES | C1C(CN1)CC2=CC=CC=C2OC(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine combines several key structural elements that contribute to its chemical identity and potential reactivity:
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A four-membered azetidine ring (containing one nitrogen atom)
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A benzyl substituent at the 3-position of the azetidine
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A trifluoromethoxy group (-OCF3) at the 2-position (ortho) of the phenyl ring
The azetidine ring creates a high degree of ring strain due to its four-membered structure, which often translates to enhanced reactivity in chemical reactions. The trifluoromethoxy group at the ortho position introduces unique electronic and steric effects that distinguish this compound from its positional isomers.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:
| Property | Expected Value/Characteristic |
|---|---|
| Molecular Formula | C11H12F3NO |
| Molecular Weight | Approximately 231.22 g/mol |
| Physical State | Likely a solid at room temperature |
| Solubility | Higher solubility in organic solvents than water due to the lipophilic trifluoromethoxy group |
| LogP | Relatively high (estimated >2) due to the trifluoromethoxy substituent |
| Melting Point | Likely in the range of 80-150°C (based on similar structures) |
Comparison with Related Compounds
When compared to positional isomers and structurally related compounds, several distinctions emerge:
| Compound | Structural Difference | Expected Impact on Properties |
|---|---|---|
| 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine | Trifluoromethoxy at para position | Different electronic distribution, altered reactivity pattern |
| 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine | Trifluoromethyl vs. trifluoromethoxy group | Reduced hydrogen bonding capacity, different electrostatic profile |
| 1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine | Substitution at 1-position with additional amine group | Different basicity, nucleophilicity, and hydrogen bonding properties |
Synthesis and Preparation Methods
Nucleophilic Substitution Approach
A direct approach would likely involve the reaction of 2-trifluoromethoxybenzyl halide (particularly the chloride or bromide) with azetidine under basic conditions:
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Preparation of azetidine or protected azetidine derivatives
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Reaction with 2-trifluoromethoxybenzyl halide in the presence of a base
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Deprotection steps if necessary
Reductive Amination Route
An alternative approach might utilize reductive amination:
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Reaction of 2-trifluoromethoxybenzaldehyde with azetidine
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Reduction of the resulting imine using an appropriate reducing agent (NaBH4, NaCNBH3)
Reaction Conditions and Considerations
Typical reaction conditions for the synthesis would likely include:
| Reaction Parameter | Typical Conditions |
|---|---|
| Solvent | Aprotic solvents (DMF, THF, acetonitrile) |
| Temperature | Room temperature to reflux (depending on approach) |
| Base | K2CO3, NaH, or tertiary amines |
| Reaction Time | 6-24 hours |
| Purification | Column chromatography or recrystallization |
The ortho-substituted nature of the benzyl halide might introduce steric hindrance that could affect reaction kinetics compared to para-substituted analogs, potentially requiring modified reaction conditions.
Chemical Reactivity
Characteristic Reactions
Based on its structural features, 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine would be expected to participate in several types of chemical transformations:
Nucleophilic Reactions
The nitrogen atom in the azetidine ring can serve as a nucleophile in various reactions:
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Alkylation with alkyl halides
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Acylation with acid chlorides or anhydrides
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Addition to carbonyl compounds
Ring-Opening Reactions
The strained azetidine ring may undergo ring-opening reactions under certain conditions:
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Acid-catalyzed ring opening
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Nucleophilic ring opening
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Reductive ring opening
Oxidation Reactions
The benzylic position represents a reactive site for oxidation:
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Benzylic oxidation to form ketones
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C-H activation chemistry
Reaction Tables
| Reaction Type | Reagents | Expected Products |
|---|---|---|
| N-Alkylation | R-X, Base | N-alkylated derivative |
| N-Acylation | RCOCl, Base | N-acylated derivative |
| Benzylic Oxidation | KMnO4, CrO3 | Ketone or carboxylic acid derivatives |
| Ring Opening | HX, Heat | Linear amino compounds |
| Reduction | LiAlH4, NaBH4 | Reduced derivatives |
The ortho-trifluoromethoxy group would likely influence these reactions through both electronic and steric effects, potentially leading to different reactivity profiles compared to other isomers.
Applications in Scientific Research
Medicinal Chemistry Applications
Four-membered heterocycles such as oxetanes and azetidines represent attractive and emergent design options in medicinal chemistry due to their small and rigid structures . The potential applications of 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine in this field include:
Drug Design
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Scaffold for developing novel therapeutic agents
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Conformational constraint to improve binding specificity
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Metabolic stability enhancement through the trifluoromethoxy group
Structure-Activity Relationship Studies
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Investigation of positional effects of the trifluoromethoxy group
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Exploration of azetidine ring as a pharmacophore
Synthetic Applications
The compound could serve as a valuable building block in organic synthesis:
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Intermediate in the preparation of more complex heterocyclic systems
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Component in diversity-oriented synthesis libraries
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Template for developing new synthetic methodologies
Analytical Chemistry
The unique spectroscopic properties imparted by the trifluoromethoxy group make compounds like 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine useful in analytical applications:
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19F NMR spectroscopy probes
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Reference standards in chromatographic methods
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Structural elucidation studies
Biological Activity and Properties
Central Nervous System Activity
Compounds containing azetidine rings have been explored for various CNS applications:
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Potential modulation of neurotransmitter systems
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Blood-brain barrier penetration enhanced by the lipophilic trifluoromethoxy group
Enzyme Inhibition
The unique spatial arrangement created by the ortho-trifluoromethoxy group could enable specific interactions with enzyme binding pockets:
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Potential selectivity for specific enzyme isoforms
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Altered binding profiles compared to meta- and para-substituted analogs
Structure-Activity Relationships
The position of substituents on the phenyl ring can significantly impact biological activity. The ortho-positioned trifluoromethoxy group in 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine would create a different electronic and steric environment compared to its positional isomers:
| Position | Expected Impact on Biological Activity |
|---|---|
| Ortho (2-position) | Potential for intramolecular interactions, constrained conformations |
| Meta (3-position) | Different spatial orientation, altered receptor recognition |
| Para (4-position) | More extended conformation, different pharmacokinetic properties |
Pharmacokinetic Considerations
The trifluoromethoxy group typically enhances several pharmacokinetic properties:
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Increased lipophilicity (improving membrane permeability)
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Enhanced metabolic stability (resistance to oxidative metabolism)
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Altered distribution characteristics
The azetidine ring may also influence pharmacokinetic parameters, potentially affecting absorption, distribution, metabolism, and excretion profiles.
Theoretical Analysis and Molecular Modeling
Electronic Properties
Computational analysis of 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine would likely reveal:
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Asymmetric electron density distribution due to the trifluoromethoxy group
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Distinctive electrostatic potential map compared to positional isomers
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Unique frontier molecular orbital characteristics
Conformational Analysis
The ortho-positioned trifluoromethoxy group would introduce significant conformational constraints:
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Restricted rotation around the benzyl-azetidine bond
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Potential for specific intramolecular interactions
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Preferred conformational states that could influence binding to biological targets
Predicted Physicochemical Properties
Based on computational models, the following properties could be anticipated:
| Property | Predicted Value/Range |
|---|---|
| LogP | 2.5-3.2 |
| Topological Polar Surface Area | 12-25 Ų |
| Number of Rotatable Bonds | 3-4 |
| H-Bond Acceptors | 2 (N and O atoms) |
| H-Bond Donors | 0-1 (depending on protonation state) |
These properties would position 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine in an interesting space for drug-like molecules, particularly for CNS applications where balanced lipophilicity and size are crucial.
Comparative Analysis with Related Compounds
Positional Isomers
The properties of 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine can be compared with its positional isomers:
| Property | Ortho Isomer (2-position) | Meta Isomer (3-position) | Para Isomer (4-position) |
|---|---|---|---|
| Steric Environment | Most hindered | Moderately hindered | Least hindered |
| Electronic Effects | Strongest intramolecular effects | Intermediate | Most extended electronic effects |
| Dipole Moment | Likely highest | Intermediate | Likely lowest |
| Conformational Flexibility | Most restricted | Intermediate | Most flexible |
These differences would likely translate to distinctive biological activity profiles and chemical reactivity patterns.
Functional Group Variations
Comparing 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine with related compounds featuring different functional groups:
| Functional Group | Expected Impact on Properties |
|---|---|
| Trifluoromethoxy (-OCF3) | High lipophilicity, electron-withdrawing, metabolically stable |
| Trifluoromethyl (-CF3) | More electron-withdrawing, no hydrogen bond accepting capability |
| Methoxy (-OCH3) | Less lipophilic, weaker electron-donating, metabolically less stable |
| Halogen (F, Cl, Br) | Varied electronic effects, different sizes, halogen bonding potential |
The trifluoromethoxy group offers a unique combination of properties that distinguishes 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine from its structural analogs.
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